Bienvenue dans la boutique en ligne BenchChem!

Thalidomide-O-PEG4-OH

PROTAC linker SAR ternary complex geometry CRBN-dependent degradation

Thalidomide-O-PEG4-OH is the minimal viable PEG4 CRBN ligand-linker for sterically constrained targets, preserving >60% degradation efficiency lost with shorter analogs. Its terminal -OH enables esterification, carbamate, or etherification chemistry (>85% conjugation efficiency) without copper, while <20% Kd variation ensures consistent E3 ligase engagement across PROTAC libraries. With LogDpH7.4 ≈ -1.2 and DMSO solubility >5.0 mg/mL, it eliminates precipitation-related false negatives in aqueous screening assays.

Molecular Formula C21H26N2O9
Molecular Weight 450.4 g/mol
Cat. No. B14765443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG4-OH
Molecular FormulaC21H26N2O9
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCO
InChIInChI=1S/C21H26N2O9/c24-6-7-29-8-9-30-10-11-31-12-13-32-16-3-1-2-14-18(16)21(28)23(20(14)27)15-4-5-17(25)22-19(15)26/h1-3,15,24H,4-13H2,(H,22,25,26)
InChIKeyOLDHMNIGUOURCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-PEG4-OH: A CRBN-Recruiting PEG4 Linker-Ligand Conjugate for PROTAC Synthesis and Targeted Protein Degradation Procurement


Thalidomide-O-PEG4-OH (CAS 2415370-32-8) is a heterobifunctional E3 ligase ligand-linker conjugate composed of a thalidomide-derived cereblon (CRBN) binding motif covalently tethered via an ether oxygen to a four-unit polyethylene glycol (PEG4) chain terminating in a primary hydroxyl group . The compound has a molecular formula of C₂₁H₂₆N₂O₉ and a molecular weight of 450.44 g/mol . As a member of the CRBN-recruiting PROTAC building block family, it serves as the E3 ligase-recruiting module in proteolysis-targeting chimera (PROTAC) assemblies, with the PEG4 spacer engineered to decouple the thalidomide pharmacophore from downstream target-binding warheads while optimizing ternary complex geometry and aqueous compatibility .

Thalidomide-O-PEG4-OH: Why Simple PEG-Linker Substitution Compromises Degradation Efficiency in CRBN-Based PROTACs


Generic substitution of Thalidomide-O-PEG4-OH with shorter (PEG2) or longer (PEG6/PEG8) PEG analogs, alkyl-chain linkers, or alternative E3 ligase ligand-linker conjugates is inadvisable because PROTAC degradation potency depends non-linearly on linker length, composition, and terminal functional group identity in a target-specific manner [1]. The PEG4 spacer occupies a narrow performance window: shortening the linker below four ethylene glycol units has been shown to reduce degradation efficiency by >60% for sterically constrained targets by forcing suboptimal ternary complex geometries, while elongation beyond PEG4 diminishes cell permeability without commensurate gains in degradation potency [2]. The following quantitative evidence guide documents the specific, measurable parameters that differentiate Thalidomide-O-PEG4-OH from its closest structural and functional analogs.

Thalidomide-O-PEG4-OH Quantitative Differentiation Guide: Linker Length, Solubility, and Conjugation Efficiency Benchmarked Against PEG2, PEG8, and Alkyl Analogs


PEG4 Linker Length (~16.7 Å) Delivers Balanced Ternary Complex Geometry: >60% Degradation Efficiency Loss Below PEG4

Thalidomide-O-PEG4-OH incorporates a 19-atom PEG4 chain with a fully extended length of approximately 16.7 Å, providing spatial separation between the CRBN-binding thalidomide moiety and the target-protein ligand attachment point . This length falls within the reported optimal PROTAC linker window of 12–20+ carbon-equivalent atoms [1]. Published comparative analysis of CRBN-based PROTAC linker architectures shows that reducing the linker below PEG4 length decreases degradation efficiency by >60% for sterically constrained targets, while PEG8 elongation (35 atoms) yields only marginal degradation improvements (DC₅₀ ~5–50 nM vs. ~10–100 nM for PEG4) at the cost of reduced cell permeability . A 2026 study of Retro-2-based CRBN PROTACs with variable PEG linker lengths demonstrated for the first time that GSPT1 degradation is strictly dependent on flexible PEG chain length [2]. A curated meta-analysis of linker SAR studies normalized to linear linker length confirms that degradation potency (DC₅₀) follows a non-monotonic relationship with linker extension, with PEG4 representing a near-optimal compromise between ternary complex stabilization and physicochemical drug-likeness [1].

PROTAC linker SAR ternary complex geometry CRBN-dependent degradation DC50

Terminal Hydroxyl Group Enables >85% Conjugation Efficiency Across Multiple Coupling Chemistries vs. Propargyl-Limited Click-Only Analogs

The terminal primary hydroxyl (-OH) of Thalidomide-O-PEG4-OH supports at least four distinct high-yielding conjugation chemistries—esterification, carbamate formation, etherification, and tosylation—each proceeding with >85% efficiency under mild conditions according to vendor technical data . In contrast, the propargyl-terminated analog Thalidomide-O-PEG4-propargyl (CAS not provided, MW 488.5 g/mol) is restricted to copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, limiting synthetic flexibility when azide-functionalized target ligands are unavailable or when copper toxicity is a concern . The hydroxyl group also contributes to the compound's favorable physicochemical profile: the distribution coefficient LogDpH7.4 ≈ -1.2 for Thalidomide-O-PEG4-OH reflects greater hydrophilicity than the propargyl analog, whose terminal alkyne adds lipophilicity. Across CRBN-binding derivatives synthesized from the -OH precursor, surface plasmon resonance (SPR) measurements show <20% variation in CRBN binding affinity (Kd), confirming that conjugation through the hydroxyl terminus does not perturb the thalidomide-CRBN pharmacophore .

bioconjugation PROTAC modular synthesis esterification carbamate coupling functional group versatility

LogDpH7.4 ≈ -1.2 and DMSO Solubility >5.0 mg/mL Differentiate PEG4 from Alkyl Linkers (>50-Fold Solubility Gap) and PEG8 (Permeability Trade-Off)

Thalidomide-O-PEG4-OH achieves a measured distribution coefficient of LogDpH7.4 ≈ -1.2, conferring aqueous compatibility while retaining sufficient lipophilicity for passive membrane transit . This value sits at a functional midpoint: alkyl-chain linkers of comparable atom count exhibit substantially higher LogD (>+2.0 estimated), driving aggregation and non-specific binding, while PEG8 linkers push LogD below -2.0, impeding cell permeability . Solubility data from the vendor's linker architecture comparison table quantify this gap: PEG4-based conjugates show DMSO solubility >5.0 mg/mL, versus <0.1 mg/mL for C8 alkyl linkers—a >50-fold differential . The general design principle that PEG linker length governs both solubility and permeability is well established: each additional ethylene glycol unit reduces logP by approximately 0.5 units , meaning the PEG4-to-PEG8 transition lowers logP by ~2.0 units, crossing the threshold where permeability becomes limiting . In formulated PROTAC delivery, PEG4 conjugates are reported to remain in clear solution at concentrations ≥2.08 mg/mL in 10% DMSO/40% PEG300/5% Tween80/45% saline vehicles, supporting in vivo dosing , whereas purely alkyl-linked analogs require higher organic co-solvent fractions that risk precipitation upon dilution.

physicochemical properties solubility LogD cell permeability PROTAC drug-likeness

CRBN Binding Affinity Preservation: <20% Kd Variation Across -OH-Derived Conjugates vs. Amide-Linked Analogs

A critical procurement consideration for ligand-linker conjugates is whether the linker attachment point and terminal functionalization perturb E3 ligase binding affinity. Surface plasmon resonance (SPR) data reported for Thalidomide-O-PEG4-OH and its derivatives show that conjugation through the PEG4-hydroxyl terminus preserves CRBN binding with <20% variation in Kd values across a panel of derivatives including the -azide, -NH₂, -Boc, and -maleimide conjugates . This contrasts with thalidomide derivatives where the linker is attached via an amide bond at the C4 or C5 position of the phthalimide ring; such modifications can alter the hydrogen-bonding network within the CRBN tri-Trp pocket (Trp380/386/400), potentially shifting Kd by >2-fold depending on the linker's steric and electronic properties . The ether-oxygen attachment used in Thalidomide-O-PEG4-OH links the PEG chain directly to the C4 phenolic oxygen of the thalidomide phthalimide ring, a position validated in co-crystal structures (PDB entries for thalidomide-CRBN complexes) to project the linker away from the CRBN binding interface without disrupting key glutarimide-Asn351 or phthalimide-Trp interactions .

CRBN binding surface plasmon resonance Kd structure-activity relationship PROTAC modularity

Purity Specification: ≥95% HPLC with Batch-Specific COA Documentation vs. Unspecified-Purity Generic PEG Linkers

Thalidomide-O-PEG4-OH is supplied with a documented purity specification of ≥95% as determined by HPLC, with batch-specific certificates of analysis (COA) confirming purity within the 95–98% range, alongside ¹H NMR and mass spectrometry identity confirmation . This level of analytical characterization is essential for PROTAC research, where even minor impurities can confound degradation assays: residual thalidomide starting material (LogP ~0.13–0.54) can act as a competitive CRBN ligand, while PEG oligomer contaminants can generate false-positive ternary complex stabilization artifacts [1]. In contrast, many generic PEG linker reagents are supplied without terminal-group-specific purity documentation, relying solely on polydispersity indices that are irrelevant to monodisperse PROTAC building blocks [1]. The COA for Thalidomide-O-PEG4-OH (lot-specific example: GMSL-1342) documents HPLC purity 95–98%, ¹H NMR structure confirmation, and mass confirmation, providing the three-point analytical characterization expected for reproducible PROTAC SAR studies .

quality control HPLC purity batch consistency PROTAC reproducibility procurement specification

Thalidomide-O-PEG4-OH: Optimal Procurement Scenarios for CRBN-Based PROTAC Development, Library Synthesis, and Targeted Protein Degradation


Modular PROTAC Library Synthesis Requiring Multi-Chemistry Conjugation Flexibility

For research groups constructing PROTAC libraries that must accommodate diverse target-protein ligands (carboxylic acid-, amine-, or thiol-functionalized warheads), Thalidomide-O-PEG4-OH provides the terminal hydroxyl versatility to employ esterification, carbamate, or etherification chemistry without being restricted to azide-alkyne click chemistry . The quantified >85% conjugation efficiency across all pathways and <20% CRBN Kd variation ensures consistent E3 ligase engagement across library members, enabling meaningful SAR comparisons . This scenario preferentially applies when the target ligand pool is chemically heterogeneous and when copper-free conditions are required for cell-based screening .

Sterically Constrained Target Degradation Where Linker Length Is Critical for Ternary Complex Assembly

When targeting proteins with shallow or occluded surface epitopes (e.g., multi-pass transmembrane proteins, tightly packed protein complexes), the PEG4 linker length of ~16.7 Å provides the spatial separation required for productive ternary complex formation between CRBN and the target protein . The >60% degradation efficiency penalty observed with PEG2 and shorter linkers for sterically constrained targets makes Thalidomide-O-PEG4-OH the minimal viable PEG length for such applications . In contrast, PEG8 linkers (>35 Å) introduce excessive conformational entropy that can reduce the effective molarity of the ternary complex without improving degradation potency [1].

Aqueous-Phase PROTAC Screening Where Solubility and Aggregation Propensity Determine Assay Reliability

For biochemical and cell-based PROTAC screening in aqueous buffers (PBS, cell culture media), the LogDpH7.4 ≈ -1.2 of Thalidomide-O-PEG4-OH-derived PROTACs provides measurable solubility advantages over alkyl-chain linker conjugates (DMSO solubility >5.0 mg/mL vs. <0.1 mg/mL) . This >50-fold solubility differential reduces the risk of false-negative results caused by compound aggregation or precipitation at screening concentrations. The balanced LogD also avoids the permeability limitation of PEG8 conjugates while retaining sufficient hydrophilicity to prevent non-specific binding to serum proteins and assay plates .

CRBN Binding Validation Studies Requiring Defined Linker Attachment Chemistry with Minimal Affinity Perturbation

When the research objective is to dissect the contribution of linker chemistry to PROTAC efficacy while holding CRBN engagement constant, Thalidomide-O-PEG4-OH serves as a controlled baseline because the ether-oxygen attachment at the thalidomide C4 position and the <20% Kd variation across derivatives ensure that observed differences in degradation activity arise from linker length/composition rather than altered E3 ligase binding . This is particularly relevant for studies comparing the C4-O-PEG4 attachment mode to C4-amide or C5-substituted linker architectures, where Kd shifts can confound mechanistic interpretation .

Quote Request

Request a Quote for Thalidomide-O-PEG4-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.